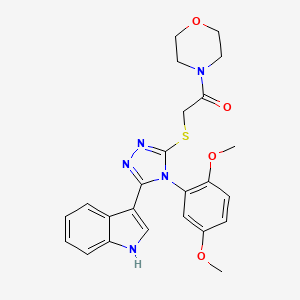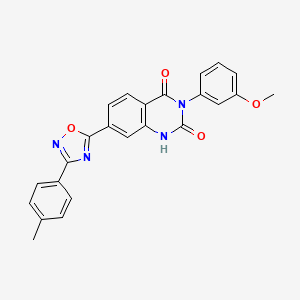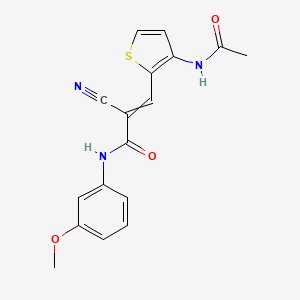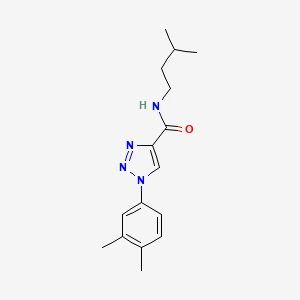![molecular formula C21H20N2O4 B2952388 (2Z)-3-(2H-1,3-benzodioxol-5-yl)-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]prop-2-enamide CAS No. 896366-68-0](/img/structure/B2952388.png)
(2Z)-3-(2H-1,3-benzodioxol-5-yl)-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]prop-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “(2Z)-3-(2H-1,3-benzodioxol-5-yl)-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]prop-2-enamide” is an organic molecule that features a benzodioxole ring, a pyrrolidinone ring, and a propenamide group. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the formation of the benzodioxole ring, the pyrrolidinone ring, and the propenamide linkage. Common synthetic routes may involve:
Formation of Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Formation of Pyrrolidinone Ring: This step might involve the cyclization of amino acids or their derivatives.
Formation of Propenamide Linkage: This can be done through amide bond formation reactions, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis platforms.
化学反应分析
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The benzodioxole ring can be oxidized to form quinones.
Reduction: The propenamide group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced derivatives.
Substitution: Various substituted aromatic compounds.
科学研究应用
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology
It may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine
The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry
It might find applications in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
作用机制
The mechanism by which the compound exerts its effects would depend on its specific interactions with biological targets. This could involve binding to enzymes or receptors, modulating their activity, and affecting downstream signaling pathways.
相似化合物的比较
Similar Compounds
- (2Z)-3-(2H-1,3-benzodioxol-5-yl)-N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]prop-2-enamide
- (2Z)-3-(2H-1,3-benzodioxol-5-yl)-N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]prop-2-enamide
Uniqueness
The uniqueness of the compound lies in its specific substitution pattern and the combination of functional groups, which can impart unique biological activities and chemical reactivity.
属性
IUPAC Name |
(Z)-3-(1,3-benzodioxol-5-yl)-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4/c1-14-2-6-17(7-3-14)23-12-16(11-21(23)25)22-20(24)9-5-15-4-8-18-19(10-15)27-13-26-18/h2-10,16H,11-13H2,1H3,(H,22,24)/b9-5- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVODCQVOTVPGDI-UITAMQMPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)C=CC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)/C=C\C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[2-(4-fluorophenoxy)ethyl]-4-methylbenzamide](/img/structure/B2952306.png)
![2-[1-oxo-4-(thiomorpholin-4-yl)-1,2-dihydrophthalazin-2-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2952307.png)

![1-(3-((4-Methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)-2-(thiophen-2-yl)ethanone](/img/structure/B2952312.png)
![(E)-4-(Dimethylamino)-N-[(3-oxo-5,6,7,8-tetrahydro-2H-cinnolin-4-yl)methyl]but-2-enamide](/img/structure/B2952314.png)
![2-methyl-4-{[(3-pyridinylmethyl)amino]methylene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2952316.png)

![2-ethoxy-6-{(E)-[(4-fluorophenyl)imino]methyl}phenol](/img/structure/B2952319.png)
![5-chloro-N-(naphtho[2,1-d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2952321.png)
![6,6-Difluoro-2-azabicyclo[2.2.1]heptane hydrochloride](/img/structure/B2952322.png)

![Phenyl{3-[(phenylsulfanyl)methyl]-1-benzofuran-2-yl}methanone](/img/structure/B2952325.png)

![(2Z)-2-[(4-methoxyphenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B2952327.png)
